4-Chloro-5-fluoro-2-iodoaniline
Overview
Description
4-Chloro-5-fluoro-2-iodoaniline is an aromatic amine with the molecular formula C6H4ClFIN This compound is characterized by the presence of chlorine, fluorine, and iodine substituents on the benzene ring, making it a halogenated aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-fluoro-2-iodoaniline typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Nitration: of a suitable precursor to introduce a nitro group.
Reduction: of the nitro group to an amine.
Halogenation: steps to introduce chlorine, fluorine, and iodine atoms at specific positions on the benzene ring.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and efficiency. Specific conditions such as temperature, pressure, and solvent choice are tailored to maximize the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-fluoro-2-iodoaniline can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding anilines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic systems.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone for halogen exchange.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Major Products:
Substitution: Formation of various substituted anilines.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dehalogenated anilines.
Scientific Research Applications
4-Chloro-5-fluoro-2-iodoaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-Chloro-5-fluoro-2-iodoaniline exerts its effects depends on its application. In chemical reactions, the presence of multiple halogens can influence the reactivity and selectivity of the compound. The amino group can act as a nucleophile, participating in various substitution and coupling reactions. The specific pathways and molecular targets would depend on the context of its use, such as in drug development or material science.
Comparison with Similar Compounds
- 2-Iodoaniline
- 5-Fluoro-2-iodoaniline
- 4-Chloro-2-iodoaniline
Comparison: 4-Chloro-5-fluoro-2-iodoaniline is unique due to the specific arrangement of halogens on the benzene ring, which can significantly affect its chemical properties and reactivity. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and efficiency in certain reactions, making it valuable for specific synthetic applications.
Properties
IUPAC Name |
4-chloro-5-fluoro-2-iodoaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFIN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKNRDMUFGHRFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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